

# An In-depth Technical Guide to the Initial Investigations into Mo(CO)<sub>6</sub> Reactivity

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## Compound of Interest

Compound Name: Molybdenumhexacarbonyl

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Molybdenum hexacarbonyl, Mo(CO)<sub>6</sub>, a colorless, volatile, and air-stable solid, serves as a cornerstone in organometallic chemistry. Its reactivity is characterized by the substitution of its carbonyl (CO) ligands, its susceptibility to oxidation, and its ability to be reduced to lower oxidation states. These fundamental reactions have paved the way for its use in a myriad of applications, including as a catalyst in organic synthesis and as a precursor for the deposition of molybdenum-containing thin films. This guide provides an in-depth look at the initial investigations into the reactivity of Mo(CO)<sub>6</sub>, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

## Core Reactivity of Mo(CO)<sub>6</sub>

The primary modes of reactivity for molybdenum hexacarbonyl involve the dissociation of one or more CO ligands, which can be initiated either thermally or photochemically. This initial step generates a coordinatively unsaturated and highly reactive Mo(CO)<sub>5</sub> intermediate, which can then be trapped by a wide variety of incoming ligands.

## Ligand Substitution Reactions

The substitution of CO ligands in Mo(CO)<sub>6</sub> is arguably its most explored area of reactivity. These reactions can be promoted by heat or UV light and typically proceed through a dissociative mechanism.

**Thermal Substitution:** Heating  $\text{Mo(CO)}_6$  in the presence of a substituting ligand (L) leads to the displacement of one or more CO molecules. The reaction generally follows a first-order rate law, dependent only on the concentration of  $\text{Mo(CO)}_6$ , indicating that the rate-determining step is the initial dissociation of a CO ligand.

**Photochemical Substitution:** Irradiation of  $\text{Mo(CO)}_6$  with UV light excites the molecule, promoting the dissociation of a CO ligand to form the reactive  $\text{Mo(CO)}_5$  intermediate.[1] This method is particularly useful for synthesizing monosubstituted complexes, such as  $\text{Mo(CO)}_5(\text{THF})$ , under mild conditions.[2]

## Oxidation Reactions

Molybdenum in  $\text{Mo(CO)}_6$  is in the zero oxidation state and can be readily oxidized by various reagents. For instance, the reaction with halogens or organic halides leads to the formation of higher oxidation state molybdenum complexes. The thermal reaction with carbon tetrachloride in ethyl acetate at  $80^\circ\text{C}$  involves the formation of a Mo(I) and subsequently a Mo(V) derivative. [3]

## Reduction Reactions

$\text{Mo(CO)}_6$  can be reduced to form anionic molybdenum carbonyl complexes. A common reducing agent is sodium naphthalenide in tetrahydrofuran (THF), which can lead to the formation of species like  $[\text{Mo}_2(\text{CO})_{10}]^{2-}$ .

## Quantitative Data on $\text{Mo(CO)}_6$ Reactivity

The following tables summarize key quantitative data from initial investigations into the reactivity of molybdenum hexacarbonyl.

Product	Reagent (L)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Mo(CO) <sub>4</sub> (bipy)	2,2'-bipyridine	Toluene	Reflux	1.5 - 2	-	[1]
Mo(CO) <sub>4</sub> (bipy)	2,2'-bipyridine	Benzene/aq. KOH	Room Temp.	6	76	[4]
cis-[Mo(CO) <sub>4</sub> (PPh <sub>3</sub> ) <sub>2</sub> ]	Triphenylphosphine	Dichloromethane	Reflux	0.5	-	[2]
Mo(CO) <sub>5</sub> (THF)	Tetrahydrofuran	Tetrahydrofuran	UV irradiation	-	-	[2]
[Mo(CO) <sub>3</sub> (ptapzpy)Br]	[ptapzpy]Br	Toluene	Reflux	0.5	83	[5]

 Table 1: Selected Thermal Ligand Substitution Reactions of Mo(CO)<sub>6</sub>

Reactant	Oxidizing Agent	Solvent	Temperature (°C)	Products	Reference
Mo(CO) <sub>6</sub>	CCl <sub>4</sub>	Ethyl Acetate	80	Mo(I) and Mo(V) derivatives	[3]
Mo(CO) <sub>5</sub> (EtOAc)	CBr <sub>4</sub>	Ethyl Acetate	Room Temp.	Mo(I) and Mo(V) derivatives	[3]

 Table 2: Oxidation Reactions of Mo(CO)<sub>6</sub> and its Derivatives

Complex	$\nu(\text{CO})$ ( $\text{cm}^{-1}$ )	Symmetry	Reference
$\text{Mo}(\text{CO})_6$	2004	$O_h$	[6]
$\text{Mo}(\text{CO})_5\text{L}$ (monosubstituted)	Typically 3 bands	$C_{4v}$	[6]

Table 3: Infrared Spectroscopic Data for CO Stretching Frequencies

## Experimental Protocols

The following are detailed methodologies for key experiments involving the reactivity of  $\text{Mo}(\text{CO})_6$ .

### Thermal Substitution: Synthesis of Tetracarbonyl(2,2'-bipyridine)molybdenum(0), $\text{Mo}(\text{CO})_4(\text{bipy})$

Materials:

- Molybdenum hexacarbonyl,  $\text{Mo}(\text{CO})_6$
- 2,2'-bipyridine (bipy)
- Toluene, deoxygenated
- Standard Schlenk line apparatus
- Reflux condenser

Procedure:

- In a Schlenk flask, combine  $\text{Mo}(\text{CO})_6$  and a slight excess of 2,2'-bipyridine.
- Add deoxygenated toluene to the flask.
- Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

- Maintain the reflux for 1.5 to 2 hours, during which a color change should be observed, indicating the formation of the product.[\[1\]](#)
- Cool the reaction mixture to room temperature, allowing the product to precipitate.
- Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold toluene, and dry under vacuum.

## Photochemical Substitution: Synthesis of Pentacarbonyl(tetrahydrofuran)molybdenum(0), $\text{Mo}(\text{CO})_5(\text{THF})$

Materials:

- Molybdenum hexacarbonyl,  $\text{Mo}(\text{CO})_6$
- Tetrahydrofuran (THF), freshly distilled from a suitable drying agent
- Photochemical reactor with a UV lamp (e.g., Hanovia medium pressure 450W mercury vapor lamp)
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Dissolve  $\text{Mo}(\text{CO})_6$  in anhydrous THF in a quartz reaction vessel suitable for photochemistry.
- Irradiate the solution with a UV lamp under an inert atmosphere.[\[7\]](#) The reaction is typically complete within 20-30 minutes.[\[7\]](#)
- The resulting solution of  $\text{Mo}(\text{CO})_5(\text{THF})$  is often used in situ for subsequent reactions due to the lability of the THF ligand.

## Oxidation Reaction: Oxidation with Carbon Tetrachloride

Materials:

- Molybdenum hexacarbonyl,  $\text{Mo}(\text{CO})_6$

- Carbon tetrachloride (CCl<sub>4</sub>), reagent grade
- Ethyl acetate, reagent grade
- Heating mantle and reflux condenser

Procedure:

- Dissolve Mo(CO)<sub>6</sub> in ethyl acetate in a round-bottom flask.
- Add an excess of carbon tetrachloride to the solution.
- Heat the mixture to 80°C under a reflux condenser.[3]
- The reaction progress can be monitored by observing color changes, which indicate the formation of different molybdenum oxidation states.
- Caution: Carbon tetrachloride is toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

## Reduction Reaction: Preparation of a Reduced Molybdenum Carbonyl Species

Materials:

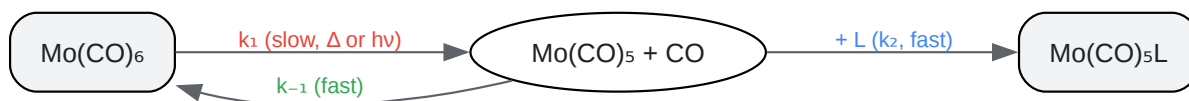
- Molybdenum hexacarbonyl, Mo(CO)<sub>6</sub>
- Sodium metal
- Naphthalene
- Tetrahydrofuran (THF), anhydrous
- Schlenk line apparatus

Procedure:

- Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until the characteristic dark green color of the naphthalenide radical anion appears.
- In a separate Schlenk flask, dissolve  $\text{Mo(CO)}_6$  in anhydrous THF.
- Slowly add the sodium naphthalenide solution to the  $\text{Mo(CO)}_6$  solution at room temperature with stirring.
- The reaction progress can be followed by changes in color and by IR spectroscopy to observe the disappearance of the  $\text{Mo(CO)}_6$  CO stretching band and the appearance of new bands corresponding to the reduced species.

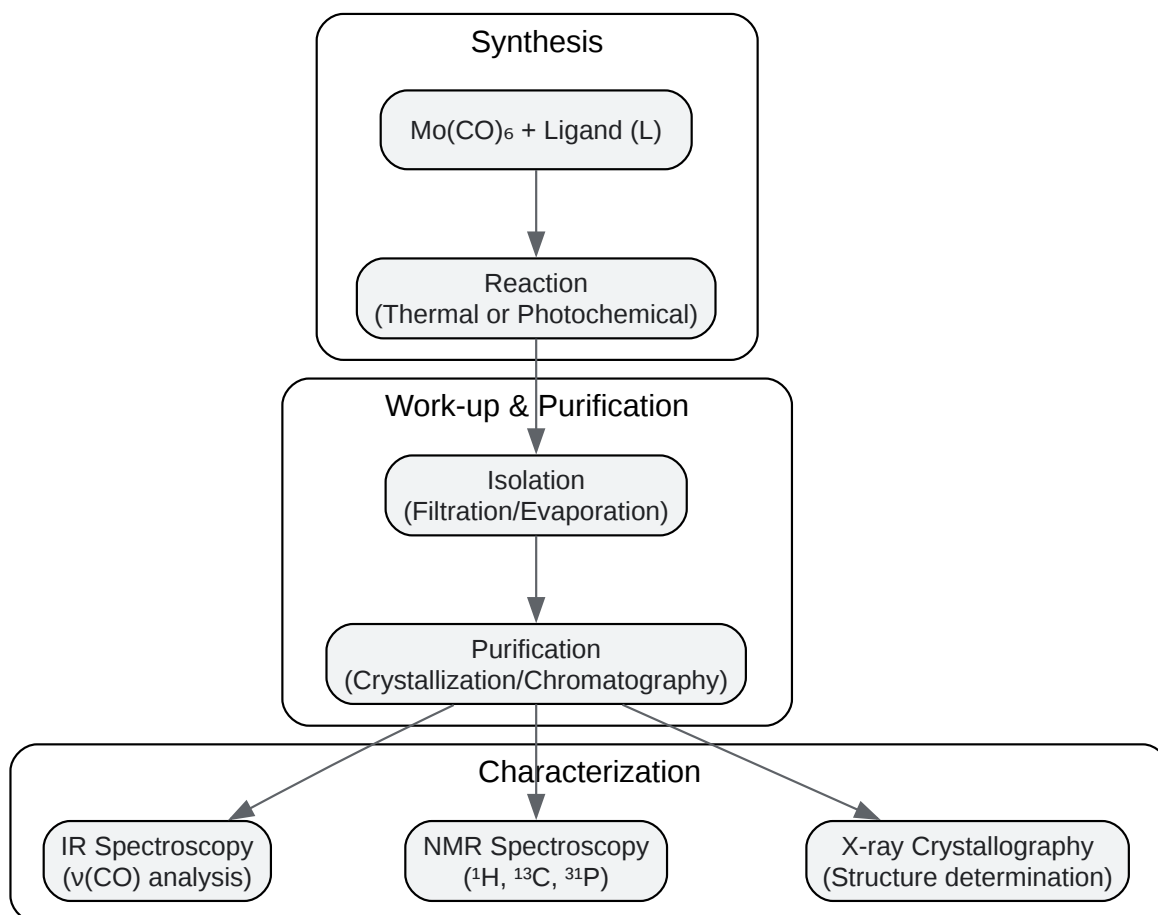
## Visualizations

The following diagrams illustrate key pathways and workflows in the study of  $\text{Mo(CO)}_6$  reactivity.



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Caption: Dissociative mechanism for ligand substitution in  $\text{Mo(CO)}_6$ .



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Caption: General experimental workflow for the synthesis and characterization of Mo(CO)<sub>6</sub> derivatives.

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